Phosphorane, decylidenetriphenyl-
Description
Phosphorane, decylidenetriphenyl- (CAS 79827-34-2) is an organophosphorus compound with the molecular formula C₂₈H₃₅P and a molecular weight of 402.55 g/mol. Its structure features a decylidene group (a 10-carbon alkyl chain) attached to a triphenylphosphorane core. Key properties include:
- Hydrogen bond donors/acceptors: 0 (indicating low polarity)
- Rotatable bonds: 11 (high flexibility due to the long alkyl chain)
- logP (XlogP): 7.8 (extremely hydrophobic)
- SMILES:
CCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
This compound’s hydrophobicity and structural flexibility make it suitable for applications requiring lipid solubility, though its reactivity may be sterically hindered compared to smaller analogs.
Properties
CAS No. |
79827-34-2 |
|---|---|
Molecular Formula |
C28H35P |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
decylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C28H35P/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h9-17,19-25H,2-8,18H2,1H3 |
InChI Key |
FBZDGCXHPADFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorane, decylidenetriphenyl- can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide . The preparation of the phosphonium ylide typically involves the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as butyl lithium .
Industrial Production Methods: Industrial production of phosphorane, decylidenetriphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Phosphorane, decylidenetriphenyl- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction . It can also participate in radical reactions promoted by trivalent tertiary phosphines .
Common Reagents and Conditions:
Wittig Reaction: Involves the use of aldehydes or ketones as reactants, with the phosphonium ylide acting as the nucleophile.
Radical Reactions: These reactions often require oxidants or photoredox catalysts to generate phosphine-centered radical species.
Major Products:
Scientific Research Applications
Phosphorane, decylidenetriphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorane, decylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of a four-membered ring called an oxaphosphetane . This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide . The reaction proceeds through a nucleophilic addition of the ylide to the carbonyl compound, followed by a rearrangement to form the final products .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triphenylphosphoranes
| Compound Name | Substituent Structure | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Decylidenetriphenylphosphorane | –CH=(C₁₀H₁₉) | C₂₈H₃₅P | 402.55 | Long alkyl chain (10 carbons) |
| Benzylidenetriphenylphosphorane | –CH=(C₆H₅) | C₂₅H₂₁P | 352.42 | Aromatic phenyl group |
| 4-Methoxybenzylidenetriphenylphosphorane | –CH=(C₆H₄-OCH₃) | C₂₆H₂₃PO | 394.43 | Electron-donating methoxy group |
| (2-Hydroxybenzoyl)methylenetriphenylphosphorane | –CH=(C₆H₃(OH)CO) | C₂₆H₂₁PO₂ | 404.42 | Polar hydroxyl and carbonyl groups |
| Methylenetriphenylphosphorane | –CH₂ | C₁₉H₁₅P | 274.30 | Minimal steric hindrance |
Physicochemical Properties and Trends
Table 2: Key Physicochemical Properties
| Compound | logP | Rotatable Bonds | Hydrogen Bonding | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Decylidenetriphenylphosphorane | 7.8 (calc) | 11 | 0 donors/acceptors | 0 |
| Benzylidenetriphenylphosphorane | ~4.8* | 6 | 0 | 0 |
| 4-Methoxybenzylidenetriphenyl... | 4.84 (exp) | 7 | 0 | 19.04 |
| (2-Hydroxybenzoyl)methylene... | ~3.5* | 7 | 1 donor, 2 acceptors | 37.30 (est) |
| Methylenetriphenylphosphorane | 3.41 (calc) | 3 | 0 | 0 |
Notes:
- logP : Decylidenetriphenylphosphorane’s high logP (7.8) reflects extreme hydrophobicity, making it ideal for lipid-phase reactions. In contrast, polar substituents (e.g., methoxy or hydroxy groups) reduce logP .
- Reactivity : Smaller substituents (e.g., methylene) enhance reactivity due to reduced steric hindrance, while bulky groups (e.g., decylidene) slow reaction kinetics .
Decylidenetriphenylphosphorane
- Limited literature on specific reactions, but its hydrophobicity suggests utility in synthesizing lipophilic derivatives. Steric bulk may limit participation in Wittig reactions compared to smaller analogs.
Analog Compounds
- Benzylidenetriphenylphosphorane : Widely used in Wittig reactions to generate alkenes. For example, reacts with carbonyl compounds to form styrenes .
- 4-Methoxybenzylidenetriphenylphosphorane : Electron-donating methoxy group enhances reactivity in cyclization reactions (e.g., forming dihydrophenanthrofurans) .
- (2-Hydroxybenzoyl)methylene... : Polar groups enable hydrogen bonding, facilitating reactions in polar solvents .
- Methylenetriphenylphosphorane : High reactivity in forming ethylene derivatives via Wittig reactions due to minimal steric hindrance .
Table 3: Reaction Examples
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